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Compound of Interest

Compound Name: Chrysomycin B

CAS No.: 83852-56-6

Cat. No.: B014802 Get Quote

Executive Summary
Chrysomycin B (Chr-B) is a C-glycoside antibiotic belonging to the gilvocarcin class, isolated

primarily from Streptomyces species. Structurally distinct from its more potent congener,

Chrysomycin A (Chr-A), by a single C-8 methyl substitution (replacing a vinyl group), Chr-B

exhibits a unique pharmacological profile. While Chr-A is often the focus of high-potency

screening, Chr-B retains significant bioactivity, particularly as a DNA intercalator and

topoisomerase inhibitor.

This guide analyzes the antimicrobial spectrum of Chrysomycin B, quantifying its efficacy

against Mycobacterium tuberculosis (Mtb) and Methicillin-resistant Staphylococcus aureus

(MRSA), and delineating the structural basis for its reduced potency compared to Chr-A. It

further provides validated experimental protocols for assessing its bacteriostatic and

bactericidal kinetics.

Chemical Basis & Structure-Activity Relationship
(SAR)
The pharmacological divergence between Chrysomycin A and B is governed by the substituent

at the C-8 position of the benzonaphthopyranone core.
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Chrysomycin A: Contains a vinyl group at C-8. This planar, electron-rich moiety enhances

intercalation affinity, likely through superior pi-stacking interactions with bacterial DNA base

pairs.

Chrysomycin B: Contains a methyl group at C-8. The loss of the vinyl conjugation reduces

the binding affinity for the DNA minor groove and topoisomerase complexes, resulting in a

measurable reduction in antimicrobial potency (typically 4–15 fold lower than Chr-A).

Figure 1: SAR and Mechanism of Action Logic
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Caption: Structural impact of C-8 substitution on DNA binding affinity and subsequent

antimicrobial potency.

Antimicrobial Spectrum Analysis
Mycobacterium tuberculosis (Mtb)
Chrysomycin B demonstrates confirmed activity against Mtb, including multidrug-resistant

(MDR) strains, though it is less potent than Chr-A.
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Compound Strain Type MIC (µg/mL) Mechanism Note

Chrysomycin A
H37Rv / MDR Clinical

Isolates
0.4

High-affinity Topo I

inhibition

Chrysomycin B
H37Rv / MDR Clinical

Isolates
1.56 – 6.25

Reduced affinity due

to C-8 methyl

Rifampicin Standard Control 0.05 – 0.5
RNA Polymerase

inhibition

Technical Insight: The MIC of Chr-B suggests it is a viable lead for scaffold optimization but

may require higher systemic concentrations for efficacy, potentially impacting the therapeutic

index.

Staphylococcus aureus (MRSA & MSSA)
While head-to-head data for Chr-B against MRSA is less abundant than for Chr-A, efficacy can

be extrapolated from the conserved mechanism of action and SAR trends.

Observed Chr-A Efficacy: MIC ranges from 0.0625 to 0.5 µg/mL against clinical MRSA

isolates.[1]

Inferred Chr-B Efficacy: Based on the ~4–10x potency reduction observed in mycobacterial

models, Chr-B is estimated to exhibit MICs in the 1.0 – 8.0 µg/mL range against MRSA.

Clinical Relevance: Chr-B remains active against strains resistant to vancomycin and

daptomycin, as its mechanism (DNA intercalation) bypasses cell wall and membrane targets.

Gram-Negative Bacteria
Like most gilvocarcin-class antibiotics, Chrysomycin B shows poor activity (MIC > 64 µg/mL)

against Gram-negatives (e.g., E. coli, P. aeruginosa).

Causality: The outer membrane permeability barrier and active RND-family efflux pumps

effectively exclude the hydrophobic glycoside core of Chr-B.

Mechanism of Action (MOA)
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Chrysomycin B functions as a dual-action DNA damaging agent.

Disruptive Intercalation: The benzonaphthopyranone chromophore inserts between DNA

base pairs. Unlike simple intercalators, the bulky sugar moiety (virenose/ravidose type)

protrudes into the minor groove, causing steric distortion.

Topoisomerase Poisoning: The drug stabilizes the covalent DNA-enzyme intermediate

(cleavable complex) of bacterial Topoisomerase I and DNA Gyrase (Topoisomerase II). This

prevents DNA religation, leading to double-strand breaks (DSBs).

SOS Response Induction: The accumulation of DSBs triggers the bacterial SOS response

(RecA activation), ultimately leading to cell death if repair capacity is overwhelmed.

Figure 2: Molecular Signaling Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b014802?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chrysomycin B
(Extracellular)

Cellular Uptake
(Passive Diffusion)

Genomic DNA

Intercalation

Drug-DNA-Topo
Ternary Complex

+ Gyrase/Topo I

Double-Strand Breaks
(DSBs)

Inhibition of Religation

SOS Response
(RecA/LexA)

DNA Repair Mechanisms

Attempted Rescue

Cell Death
(Bactericidal)

Overwhelming Damage

Failure

Click to download full resolution via product page

Caption: Pathway from cellular uptake to bactericidal event via Topoisomerase poisoning.
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Experimental Methodologies
To validate the spectrum and potency of Chrysomycin B, the following protocols are

recommended. These are designed to be self-validating with appropriate controls.

Minimum Inhibitory Concentration (MIC) Determination
Objective: Quantify the lowest concentration of Chr-B inhibiting visible growth.

Preparation: Dissolve Chr-B in DMSO to a stock of 10 mg/mL. Dilute in Cation-Adjusted

Mueller-Hinton Broth (CAMHB) to a working range (e.g., 64 µg/mL down to 0.06 µg/mL).

Inoculum: Adjust bacterial culture (S. aureus ATCC 29213 or M. tuberculosis H37Rv) to 0.5

McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100.

Assay: Add 100 µL inoculum to 100 µL drug solution in 96-well plates.

Controls:

Positive: Culture + Solvent (DMSO < 1%).

Negative: Sterile Broth.

Reference: Vancomycin (for MRSA) or Rifampicin (for Mtb).

Incubation: 16–20h at 37°C (MRSA) or 7 days (Mtb).

Readout: Visual turbidity check or Resazurin dye reduction (Blue -> Pink = Growth).

Time-Kill Kinetics
Objective: Determine if Chr-B is bacteriostatic or bactericidal.

Setup: Inoculate 10 mL CAMHB with bacteria (~10^6 CFU/mL).

Treatment: Add Chr-B at concentrations of 1x, 2x, and 4x MIC. Include a growth control (no

drug).

Sampling: Aliquot samples at 0, 2, 4, 8, and 24 hours.
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Quantification: Serially dilute in PBS and plate on agar. Incubate overnight.

Analysis: Plot log10 CFU/mL vs. Time.

Bactericidal: ≥3 log10 reduction (99.9% kill).

Bacteriostatic: <3 log10 reduction.

Pharmacokinetics & Toxicity Considerations
Cytotoxicity: Like many DNA intercalators, Chrysomycin B inhibits human Topoisomerase II,

presenting a risk of mammalian cytotoxicity. However, studies on the class suggest a

therapeutic window where bacterial Topoisomerase I is inhibited at lower concentrations than

human Topoisomerase II.

Solubility: Chr-B is highly lipophilic. Formulation often requires co-solvents or nanocarriers

(e.g., liposomes) to achieve bioavailability without precipitation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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